An In-depth Technical Guide to 2,3-Dihydrobenzofuran-4-ol
An In-depth Technical Guide to 2,3-Dihydrobenzofuran-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3-Dihydrobenzofuran-4-ol (CAS No. 144822-82-2), a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, spectroscopic data, a representative synthesis protocol, and potential biological significance, including its role as a privileged scaffold in the development of therapeutic agents.
Core Compound Identification and Properties
2,3-Dihydrobenzofuran-4-ol is a derivative of the 2,3-dihydrobenzofuran scaffold, which is found in a variety of naturally occurring and synthetic bioactive molecules. The presence of a hydroxyl group on the aromatic ring at the 4-position significantly influences its chemical properties and potential biological interactions.
Physicochemical Properties
The key physicochemical properties of 2,3-Dihydrobenzofuran-4-ol are summarized in the table below. These properties are essential for its handling, formulation, and application in research and development.
| Property | Value | Source(s) |
| CAS Number | 144822-82-2 | [1][2][3] |
| Molecular Formula | C₈H₈O₂ | [1][2][3] |
| Molecular Weight | 136.15 g/mol | [1][2][3] |
| Melting Point | 75 °C | [1] |
| Boiling Point (Predicted) | 252.0 ± 29.0 °C | [1] |
| Density (Predicted) | 1.260 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 9.89 ± 0.20 | [1] |
| LogP (Predicted for parent) | 2.14 (for 2,3-Dihydrobenzofuran) | [4] |
| Solubility (Inferred) | Soluble in alcohols, chloroform, diethyl ether. The hydroxyl group likely increases solubility in polar solvents compared to the parent compound. | [5] |
Spectroscopic Data
Spectroscopic analysis is critical for the structural confirmation of 2,3-Dihydrobenzofuran-4-ol. Below are the expected characteristic spectral data based on its structure and data from analogous compounds.
¹H and ¹³C NMR Spectroscopy (Predicted)
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic | ~6.6-7.0 | m | 3H | H-5, H-6, H-7 |
| Methylene | ~4.6 | t | 2H | H-2 (OCH₂) |
| Methylene | ~3.2 | t | 2H | H-3 (ArCH₂) |
| Phenolic | ~5.0-6.0 | br s | 1H | 4-OH |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| Aromatic | ~150-155 | C-7a (C-O) |
| Aromatic | ~140-145 | C-4 (C-OH) |
| Aromatic | ~110-130 | C-3a, C-5, C-6, C-7 |
| Methylene | ~70-75 | C-2 (OCH₂) |
| Methylene | ~25-30 | C-3 (ArCH₂) |
Note: NMR shifts are highly dependent on the solvent used. The values presented are estimations.[6][7][8]
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3600-3200 (broad) | O-H stretch | Phenolic Hydroxyl |
| 3100-3000 | C-H stretch | Aromatic |
| 2960-2850 | C-H stretch | Aliphatic (CH₂) |
| 1600-1450 | C=C stretch | Aromatic Ring |
| 1250-1200 | C-O stretch | Aryl Ether |
Note: These are characteristic absorption ranges for the functional groups present in the molecule.[9][10]
Synthesis and Experimental Protocols
The 2,3-dihydrobenzofuran skeleton can be synthesized through various strategies, including intramolecular cyclization reactions. Below is a representative experimental protocol for the synthesis of a substituted 2,3-dihydrobenzofuran, which can be adapted for 2,3-Dihydrobenzofuran-4-ol.
Representative Synthesis: [4+1] Annulation of an ortho-Hydroxyphenyl-substituted p-Quinone Methide
This method provides a facile, one-pot synthesis of the 2,3-dihydrobenzofuran core under mild, metal-free conditions.[11]
Experimental Protocol:
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Reactant Preparation: To an oven-dried 50 mL round-bottom flask, add the starting ortho-hydroxyphenyl-substituted p-quinone methide (1.0 equiv), bromonitromethane (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).
-
Solvent Addition: Add an appropriate anhydrous solvent (e.g., acetonitrile) to the flask.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate (3x).
-
Purification: Collect the combined organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., n-hexane/ethyl acetate) to yield the 2,3-dihydrobenzofuran derivative.[11]
Below is a conceptual workflow for this synthesis.
Biological Activity and Applications in Drug Discovery
The 2,3-dihydrobenzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in compounds with diverse biological activities.[12] Derivatives have shown potential as anticancer, anti-inflammatory, and neuroprotective agents.[13][14]
Potential as an Anti-Inflammatory Agent
Many derivatives of the 2,3-dihydrobenzofuran scaffold have been investigated for their anti-inflammatory properties. One key target is the microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme involved in the inflammatory response and also implicated in cancer.[12] Inhibition of mPGES-1 can reduce the production of prostaglandin E2 (PGE₂), a key mediator of inflammation.
Fluorinated benzofuran and dihydrobenzofuran derivatives have demonstrated the ability to suppress lipopolysaccharide (LPS)-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to a decrease in the secretion of inflammatory mediators like IL-6 and PGE₂.[13][15]
The diagram below illustrates a potential signaling pathway through which 2,3-dihydrobenzofuran derivatives may exert their anti-inflammatory effects.
Potential as an Anticancer Agent
Chronic inflammation is closely linked to tumorigenesis. By inhibiting inflammatory pathways, compounds like 2,3-dihydrobenzofuran derivatives may also exhibit anticancer activity. Furthermore, some studies have shown that these compounds can inhibit the expression of the anti-apoptotic protein Bcl-2, leading to increased apoptosis (programmed cell death) in cancer cells.[13][15] The structure-activity relationship suggests that the presence of hydroxyl and other functional groups on the benzofuran ring can enhance these biological effects.[13][15]
Safety and Handling
-
General Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.
-
-
Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed.
-
Hazards: May be harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
Disclaimer: This information is based on related compounds and should be used as a guide. Always consult a specific and current SDS before handling any chemical.
References
- 1. 2,3-DIHYDROBENZOFURAN-4-OL CAS#: 144822-82-2 [m.chemicalbook.com]
- 2. 2,3-Dihydro-1-benzofuran-4-ol | C8H8O2 | CID 11228835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cenmed.com [cenmed.com]
- 4. Dihydrobenzofuran | C8H8O | CID 10329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. scielo.br [scielo.br]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Figure 1: 4-Hydroxy-dihydrobenzofuran
Figure 2: 5-Hydroxy-dihydrobenzofuran